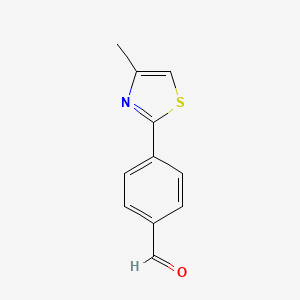4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
CAS No.: 1082943-06-3
Cat. No.: VC2905643
Molecular Formula: C11H9NOS
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1082943-06-3 |
|---|---|
| Molecular Formula | C11H9NOS |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 |
| Standard InChI Key | CBYYKPBMBIUWJS-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)C2=CC=C(C=C2)C=O |
| Canonical SMILES | CC1=CSC(=N1)C2=CC=C(C=C2)C=O |
Introduction
Chemical Structure and Properties
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde belongs to the class of thiazole derivatives, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a benzaldehyde group attached to the thiazole ring, which is further substituted with a methyl group at the 4-position. The chemical structure embodies key pharmacophoric elements that contribute to its potential biological activities.
The compound possesses the following chemical and physical properties:
| Property | Value |
|---|---|
| CAS Number | 1082943-06-3 |
| Molecular Formula | C11H9NOS |
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde |
| InChI | InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 |
| InChIKey | CBYYKPBMBIUWJS-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)C2=CC=C(C=C2)C=O |
The molecular structure contains several key features that define its chemical behavior, including:
-
A five-membered thiazole ring with sulfur and nitrogen heteroatoms
-
A methyl substituent at the 4-position of the thiazole ring
-
A benzene ring connected at the 2-position of the thiazole
These structural elements create a molecule with multiple reactive sites that can participate in various chemical transformations.
Synthesis Methods
The synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde typically involves strategic approaches that connect the thiazole and benzaldehyde components. Based on established synthetic methodologies for similar compounds, several routes can be employed.
Condensation Reactions
The most common synthetic approach typically involves the condensation of 4-methylthiazole with benzaldehyde under acidic or basic conditions. A Lewis acid catalyst such as zinc chloride often facilitates this reaction in solvents like ethanol or methanol at elevated temperatures. This method provides a direct route to establish the key connection between the thiazole and benzene rings.
Industrial Scale Production
For industrial production, continuous flow reactors are frequently employed to enhance efficiency and product purity. This approach emphasizes green chemistry principles while maintaining high yields. The use of continuous flow technology allows for better control of reaction parameters, resulting in more consistent product quality.
Alternative Synthetic Routes
Alternative synthetic pathways may involve:
-
Palladium-catalyzed cross-coupling reactions between appropriately functionalized thiazole and benzaldehyde precursors
-
Sequential construction of the thiazole ring from appropriate benzaldehyde derivatives containing thioamide or similar functional groups
-
Modification of preformed thiazole-benzene systems through selective oxidation to introduce the aldehyde functionality
Chemical Reactivity
The presence of both the thiazole ring and the aldehyde functional group confers distinct reactivity patterns to 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.
Aldehyde Group Reactions
The aldehyde moiety serves as a versatile handle for various transformations:
-
Oxidation to carboxylic acid derivatives
-
Reduction to primary alcohols
-
Nucleophilic addition reactions with amines, hydrazines, and other nucleophiles
-
Condensation reactions to form imines, oximes, or hydrazones
-
Wittig and related olefination reactions
Thiazole Ring Modifications
The thiazole ring can undergo several modifications:
-
Electrophilic substitution reactions, particularly at the C-5 position
-
Metallation followed by electrophilic quenching
-
Functionalization of the methyl group through deprotonation and subsequent reactions
-
Coordination with metal ions through the nitrogen atom
These reaction pathways provide extensive opportunities for structural diversification to create libraries of compounds with potentially diverse biological activities.
Related Compounds and Derivatives
Several structurally related compounds provide insight into the potential utilities of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde through analog analysis.
Structural Analogs
Compounds that share structural similarities with 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde include:
-
4-(Benzo[d]thiazole-2-yl) phenols, which have been investigated for acetylcholinesterase inhibitory activity and potential applications in Alzheimer's disease treatment
-
N-(5-(1-((5-acetyl-3-aryl-1,3,4-thiadiazol-2(3H)-ylidene)-hydrazono)ethyl)-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide derivatives, which incorporate the 4-methylthiazol-2-yl moiety in a more complex structure
-
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, which has demonstrated anticonvulsant properties
Functional Derivatives
The aldehyde group in 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde provides a versatile handle for derivatization, leading to compounds such as:
-
Hydrazones, which can be formed by reaction with hydrazines
-
Oximes, resulting from condensation with hydroxylamine
-
Imines, produced through reactions with primary amines
-
Reduced forms like alcohols or oxidized forms like carboxylic acids
These modifications can significantly alter the physicochemical properties and biological activities of the parent compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume